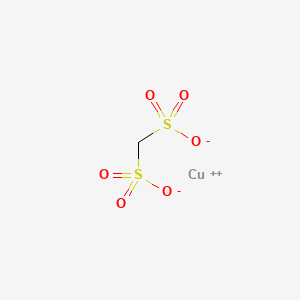

copper;methanedisulfonate

Description

However, methanedisulfonate-based compounds, such as methylene methanedisulfonate (MMDS), are extensively studied in electrochemical and materials science applications. Methanedisulfonate (CH₂(SO₃)₂²⁻) is a dianion with two sulfonate groups, enabling strong ionic interactions and stability in solutions. This section focuses on MMDS and related sulfonate compounds due to the absence of explicit data on copper methanedisulfonate.

Properties

CAS No. |

59044-28-9 |

|---|---|

Molecular Formula |

CH2CuO6S2 |

Molecular Weight |

237.7 g/mol |

IUPAC Name |

copper;methanedisulfonate |

InChI |

InChI=1S/CH4O6S2.Cu/c2-8(3,4)1-9(5,6)7;/h1H2,(H,2,3,4)(H,5,6,7);/q;+2/p-2 |

InChI Key |

BQYFJIGJGFIVEW-UHFFFAOYSA-L |

SMILES |

C(S(=O)(=O)[O-])S(=O)(=O)[O-].[Cu+2] |

Canonical SMILES |

C(S(=O)(=O)[O-])S(=O)(=O)[O-].[Cu+2] |

Other CAS No. |

59044-28-9 |

Synonyms |

copper methionate copper-methionine complex lambcoppa |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of copper methanedisulfonate typically involves the reaction of copper salts with methanedisulfonic acid. One common method includes mixing methanesulfonic acid, phosphorus pentoxide, and an inert organic solvent, followed by the addition of concentrated sulfuric acid at controlled temperatures. The mixture is then heated and stirred to facilitate the reaction. After the initial reaction, a formaldehyde compound is added, and the reaction continues under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of copper methanedisulfonate follows similar synthetic routes but is optimized for large-scale operations. The process involves the use of continuous reactors and precise control of reaction parameters to ensure high yield and purity. The use of liquid sulfonating agents and the avoidance of organic solvents help in reducing impurities and improving the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Copper methanedisulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.

Common Reagents and Conditions

Oxidation: Copper methanedisulfonate can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper oxides, while reduction reactions can produce copper metal or lower oxidation state copper compounds. Substitution reactions typically result in the formation of new copper complexes with different ligands .

Scientific Research Applications

Copper methanedisulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of copper methanedisulfonate involves its interaction with molecular targets and pathways within the system it is applied to. In electrochemical applications, the compound enhances the stability of the electrolyte by forming a protective layer on the electrode surface. This layer prevents the decomposition of the electrolyte and reduces the dissolution of active materials, thereby improving the overall performance of the device .

In biological systems, copper methanedisulfonate can interact with cellular components, leading to antimicrobial effects. The compound’s ability to generate reactive oxygen species and disrupt cellular processes is a key factor in its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methanedisulfonate derivatives are compared to other sulfur-containing additives and ionic compounds based on their electrochemical performance, colloidal stability, and industrial applications.

Table 1: Key Properties of Methanedisulfonate Derivatives vs. Similar Compounds

Electrochemical Performance in Batteries

- MMDS : In LiCoO₂/graphite batteries, MMDS (2% concentration) combined with vinylene carbonate (VC) reduces cell impedance by 50% and improves rate performance . It mitigates electrolyte decomposition at high voltages (>4.5 V) .

- 1,3-Propane Sultone (PS) : While PS enhances SEI stability, it generates sulfur-containing byproducts that deactivate catalysts, limiting its compatibility with high-energy cathodes .

Table 2: Cyclic Performance of LiMn₂O₄ Batteries with Additives

| Additive | Capacity Retention (200 cycles) | Charge Transfer Resistance (Ω) | Operating Temperature Stability |

|---|---|---|---|

| MMDS (2%) + VC (2%) | 92% | 15 Ω | Stable up to 60°C |

| PS (3%) | 85% | 25 Ω | Degrades above 50°C |

| None (Baseline) | 70% | 50 Ω | Unstable above 45°C |

Colloidal Stability in Ionic Clusters

Substitution of sulfonate groups or increasing inter-sulfonate distance reduces cluster durability .

Industrial and Market Trends

- MMDS Market : Global MMDS market size reached ~$xx million in 2020, primarily driven by demand for electrolyte additives (70% share) and drug intermediates (30% share). Key manufacturers include Fujian Chuangxin and Hubei Chushengwei Chemistry .

- Competitors : PS dominates the SEI additive market due to lower production costs, but MMDS is gaining traction in high-voltage applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.